molecular formula C₆H₈O₂ B1146788 Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel- CAS No. 109789-21-1

Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-

Cat. No. B1146788
M. Wt: 112.13
InChI Key:
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Description

Synthesis Analysis

The synthesis of 3a,6a-dihydro-furo[2,3-b]furan derivatives has been approached through different methodologies, highlighting the versatility and complexity of these compounds. Yin et al. (2012) developed a facile and atom-economic method starting from furylcarbionls, involving a domino Claisen rearrangement/dearomatizing electrocyclic ring-closure/aromatizing electrocyclic ring-opening sequence (Yin et al., 2012). Similarly, Shu et al. (2013) proposed a highly efficient synthesis via a novel bicyclization, which is catalyst-free and time-saving, directly constructing 3a,6a-dihydro-furo[2,3-b]furan derivatives from methyl ketones (Shu et al., 2013).

Molecular Structure Analysis

The molecular structure of "Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-" is characterized by its furofuran backbone, which is a significant structural feature contributing to its chemical behavior and properties. The synthesis of related structures, such as hexahydrofuro[2,3-b]furan-3-ol, involves highly stereoselective methods, indicating the complexity and specificity of these molecules' molecular architecture (Ghosh et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of furo[2,3-b]furan derivatives is influenced by their unique structure. The presence of the furan ring, combined with additional cyclic structures, provides a rich chemistry, including various ring-opening and ring-closure reactions, as well as possibilities for functionalization and derivatization. Montaña et al. (2016) presented a new methodology to synthesize tetrahydrofuro[3,2-b]furan-2(3H)-one, highlighting the regio- and stereoselective nature of these reactions and their relevance in synthesizing biologically active compounds (Montaña et al., 2016).

Physical Properties Analysis

The physical properties of furo[2,3-b]furan derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in various domains. These properties are inherently related to the compound's molecular structure and the electronic distribution within the molecule.

Chemical Properties Analysis

Chemically, furo[2,3-b]furan derivatives exhibit a range of reactivities due to the furan ring's electron-rich nature. This aspect allows for numerous chemical transformations, including electrophilic substitutions and nucleophilic additions. The synthesis routes and methodologies developed for these compounds, as discussed by Yin et al. (2012) and Shu et al. (2013), showcase the chemical versatility and potential for further functionalization of these compounds (Yin et al., 2012); (Shu et al., 2013).

Scientific Research Applications

Toxicological Studies and Mechanisms of Action

Furo[2,3-b]furan derivatives have been extensively studied for their toxicological effects and mechanisms of action, particularly concerning hepatotoxicity. The metabolic activation of furan moiety, as seen in compounds like Diosbulbin B (a furanoid), has been linked to liver injury in humans and experimental animals. It has been shown that replacing the furan with a tetrahydrofuran group by chemical hydrogenation eliminates liver injury, highlighting the essential role of the furan moiety in inducing hepatotoxicities (Li et al., 2016).

Furan, a well-known hepatocarcinogen, has been studied for its cancer mode of action (MOA), which is believed to be related to chronic cytotoxicity followed by sustained regenerative proliferation. Toxicogenomic analysis has provided insights into the molecular basis of this MOA, highlighting pathways responsible for cytotoxicity and proliferation, suggesting that chronic inflammation and NFR2 activity may play critical roles in transitioning from adaptive outcomes to adverse cancer outcomes (Jackson et al., 2014).

Protective Effects Against Furan-Induced Toxicity

Studies have also explored the protective effects of compounds like Salidroside and Spirulina platensis against furan-induced liver inflammation and reproductive toxicity. Salidroside has shown potential in suppressing hepatic CYP2E1 activity and alleviating oxidative stress and endoplasmic reticulum stress induced by furan, suggesting its potential mechanism in alleviating liver inflammation (Yuan et al., 2021). Similarly, Spirulina platensis has demonstrated significant protective effects against furan's reprotoxic impacts, suggesting its potential as a therapeutic agent against such toxicities (Abd El-Hakim et al., 2018).

Epigenetic and Molecular Mechanisms

The epigenetic effects of furan exposure have been investigated, revealing sustained changes in histone lysine acetylation that may be related to furan-induced adverse effects, including liver tumorigenicity. These epigenetic alterations suggest a mechanism by which furan exposure leads to the disruption of cell homeostasis and contributes to carcinogenesis (de Conti et al., 2015).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results .

properties

IUPAC Name

(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-7-6-5(1)2-4-8-6/h1,3,5-6H,2,4H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHXIHVWEGRVLQ-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@H]1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-

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